

Sitravatinib Dose Reduction and Hypertension Management

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Compound Focus: Sitravatinib

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The table below summarizes key data on hypertension incidence and dose modification guidelines from clinical trials.

Trial Context	Reported Incidence of Hypertension	Recommended Management & Dose Modification Guidelines
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| **Phase 1/1b in Advanced Solid Tumors** [1] | Very Common TRAE (Specific grade 3+ incidence not detailed in abstract) | • **Maximum Tolerated Dose (MTD):** 150 mg QD. • **Recommended Phase 2 Dose:** 120 mg QD (established for better tolerability). | | **Phase 2 Neoadjuvant in ccRCC** [2] | Grade 3 Hypertension: 4 out of first 7 patients (57%) at 120 mg starting dose. | • **Protocol-defined action:** Starting dose was **de-escalated from 120 mg to 80 mg QD** for all subsequent patients. • This intervention was successful, as no further starting dose de-escalation was required. | | **Phase I-II Combo with Nivolumab in ccRCC** [3] | Common Treatment-Related AE. | • **Dose Reduction:** 22 out of 42 patients (52.4%) required a **sitravatinib** dose reduction throughout the treatment course. • **Dose Optimization:** The 120 mg starting dose was favored over 80 mg based on a superior efficacy-toxicity trade-off score, despite a higher DLT rate (41.7% vs. 26.7%). | | **Phase Ib in Molecularly Selected Tumors** [4] | Frequent Treatment-Emergent AE: 46.9% (All grades). | • Managed safety profile; most AEs were mild-to-moderate. • Supported that **sitravatinib** has a **manageable safety profile** with proactive management. |

Experimental Protocol for Hypertension Management

For researchers designing preclinical or clinical studies, here is a detailed methodology based on the approaches cited in the trials.

1. Baseline Assessment and Monitoring

- **Patient Selection:** Exclude subjects with uncontrolled hypertension at screening (e.g., systolic BP >150 mm Hg) [2].
- **Baseline Monitoring:** Establish a baseline blood pressure and monitor regularly throughout the treatment cycle.

2. Dose Modification Protocol

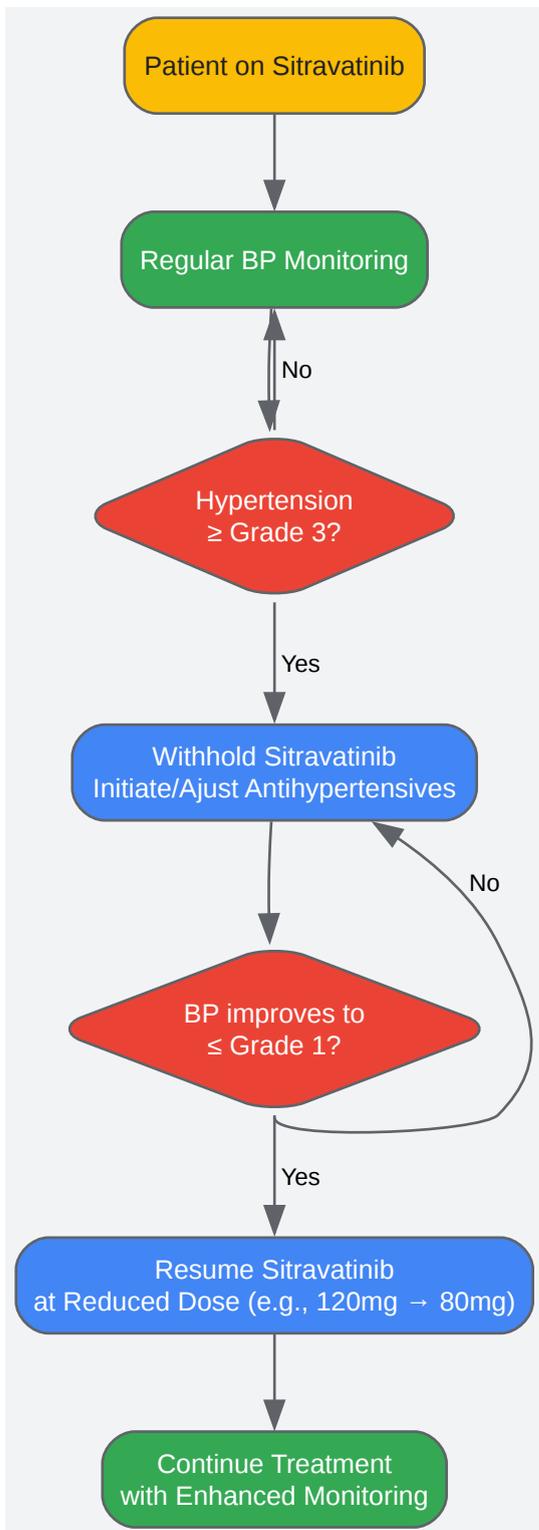
- **For Grade 3 Hypertension:** Implement a **dose reduction** of **sitravatinib**. The standard de-escalation steps are from 120 mg to **80 mg daily** [2] [1]. Treatment may be withheld until hypertension improves to \leq Grade 1, then resumed at the reduced dose [3].
- **Dose-Limiting Toxicity (DLT) Evaluation:** In phase 1 trials, Grade 3 hypertension can be considered a DLT, triggering protocol-defined dose de-escalation for the entire cohort [2] [1].

3. Concomitant Antihypertensive Therapy

- Initiate or optimize antihypertensive medications in conjunction with dose modifications. The clinical trials successfully managed patients by combining these approaches, allowing treatment to continue [2] [3].

Clinical Decision-Making Workflow

The diagram below summarizes the logical workflow for managing **sitravatinib**-induced hypertension, derived from the consolidated clinical trial protocols.



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Key Technical Takeaways for Researchers

- **Dose Reduction is a Primary Tool:** The consistent finding across trials is that dose reduction is an effective and necessary strategy for managing **sitravatinib**-induced hypertension, allowing patients to remain on treatment [2] [3].
- **Establish a Tolerable Dose for Combinations:** When combining **sitravatinib** with other agents (e.g., nivolumab, ipilimumab), the MTD and recommended phase 2 dose must be re-established, as the combination can alter the toxicity profile [3] [5].
- **Proactive Monitoring is Critical:** Given the high incidence of hypertension, proactive and frequent blood pressure monitoring is essential for early detection and intervention in any clinical protocol involving **sitravatinib** [2] [4] [1].

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